
2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
This compound is a part of broader research efforts aimed at synthesizing novel heterocyclic compounds with potential biological activities. Heterocyclic chemistry is a critical area of medicinal chemistry, as many pharmaceuticals are heterocyclic compounds. The synthesis of such complex molecules often involves multi-step reactions, including cyclocondensation, acylation, and microwave irradiative condensation, to build the desired scaffold and introduce functional groups that can modulate biological activity (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Biological Activity Screening
Compounds similar to 2,4-dimethoxy-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide are often subjected to biological activity screening to discover new pharmacological properties. This includes evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents. For example, certain synthesized heterocyclic compounds have been assessed for their insecticidal and antibacterial potential, indicating the compound's relevance in developing new agents for pest and disease control (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer and Anti-Inflammatory Applications
Research on structurally related compounds has shown significant promise in anticancer and anti-inflammatory applications. Novel compounds synthesized from similar molecular frameworks have been screened for their COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, highlighting the therapeutic potential of these molecules in managing pain, inflammation, and cancer (A. Abu‐Hashem, S. Al-Hussain & M. Zaki, 2020).
Mechanistic Studies and Molecular Docking
Further research involves understanding the mechanism of action of these compounds through biochemical studies and molecular docking. By elucidating how these compounds interact with biological targets, researchers can refine their structures to enhance efficacy and selectivity. This approach is critical in drug design and development, where the goal is to create molecules with optimal pharmacological profiles (A. Rahmouni et al., 2016).
Antioxidant Properties
Some derivatives are evaluated for their antioxidant activity, which is crucial in developing treatments for oxidative stress-related diseases. For instance, compounds with the capability to protect against DNA damage induced by oxidative stress have notable implications in preventing diseases like cancer and neurodegenerative disorders (S. Bondock, Shymaa Adel & H. Etman, 2016).
特性
IUPAC Name |
2,4-dimethoxy-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-10-8-16(24)21-18(19-10)23-15(7-11(2)22-23)20-17(25)13-6-5-12(26-3)9-14(13)27-4/h5-9H,1-4H3,(H,20,25)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGRPFPVKHTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135752923 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


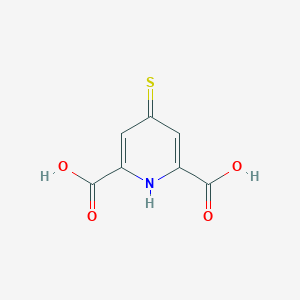
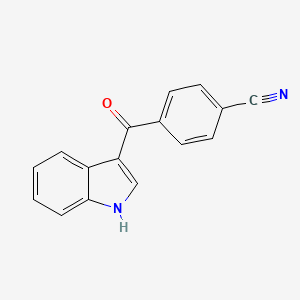

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)
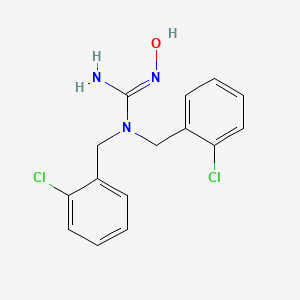

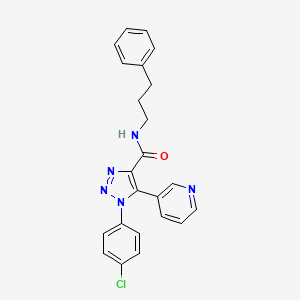

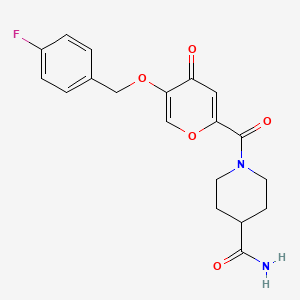

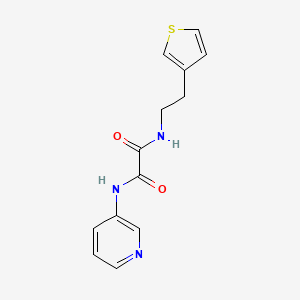

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2843116.png)